Bisphenol A Bissulfate Disodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

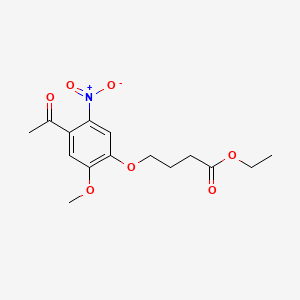

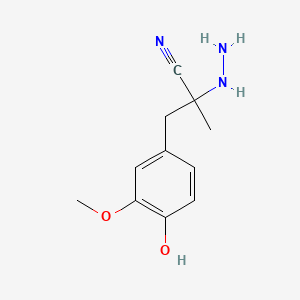

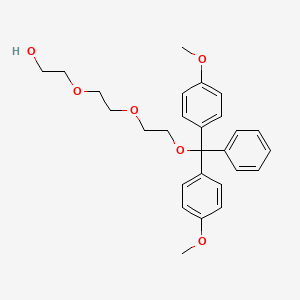

Bisphenol A Bissulfate Disodium Salt is a chemical compound with the molecular formula C15H16Na2O8S2. It is a derivative of Bisphenol A, where the hydroxyl groups are replaced by sulfate groups, forming a disodium salt. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Bisphenol A Bissulfate Disodium Salt, commonly known as Bisphenol A (BPA), is a well-known endocrine-disrupting chemical . It primarily targets the endocrine system, interfering with endogenous hormones . This interference can lead to serious effects in humans and wildlife .

Mode of Action

BPA interacts with its targets by binding to different receptors, modulating transcription factors, and inducing epigenetic changes . These interactions can disrupt normal cardiovascular physiology and increase body mass index . BPA’s effects rely on several diverse mechanisms that converge upon endocrine and reproductive systems .

Biochemical Pathways

BPA affects various biochemical pathways. It can potentially trigger hormonal imbalances and affect aquatic species when discharged untreated into the ecosystems . BPA’s influence on these pathways can lead to downstream effects such as immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .

Pharmacokinetics

It is known that bpa can be released from materials depending on temperature and ph, which can influence its bioavailability . It is estimated that food contributes to more than 90% of the overall BPA exposure .

Result of Action

The molecular and cellular effects of BPA’s action are diverse and depend on the concentration and duration of exposure. At high concentrations, BPA can have cytotoxic effects . At lower concentrations, BPA can elicit different endocrine-disrupting capacities . These effects can lead to various health problems associated with endocrine disruption .

Action Environment

The action, efficacy, and stability of BPA can be influenced by various environmental factors. For example, temperature and pH can affect the release of BPA from materials . Additionally, BPA can potentially trigger hormonal imbalances and affect aquatic species when discharged untreated into the ecosystems .

Biochemical Analysis

Biochemical Properties

It is known that Bisphenol A, a related compound, can interact with nuclear receptors and affect their normal function

Cellular Effects

Studies on Bisphenol A have shown that it can influence immune cell development and may cause disease in later life . It can also induce insulin resistance and disrupt pancreatic beta cell function

Molecular Mechanism

Bisphenol A, a related compound, is known to interfere with the normal function of nuclear receptors . It is possible that Bisphenol A Bissulfate Disodium Salt may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on Bisphenol A have shown that it can have long-term effects on cellular function

Dosage Effects in Animal Models

Studies on Bisphenol A have shown that it can have adverse effects at low doses

Metabolic Pathways

Bisphenol A, a related compound, is known to affect human health by interfering with endogenous hormone functions . It is possible that this compound may interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.

Transport and Distribution

Studies on Bisphenol A have shown that it has a stronger transport capacity in saturated soils than Bisphenol A

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A Bissulfate Disodium Salt typically involves the sulfonation of Bisphenol A. The reaction is carried out by treating Bisphenol A with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of Bisphenol A to its bissulfate form.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of Bisphenol A and sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bisphenol A Bissulfate Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups.

Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Bisphenol A.

Substitution: Various substituted Bisphenol A derivatives depending on the nucleophile used.

Scientific Research Applications

Bisphenol A Bissulfate Disodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to endocrine disruption and as a model compound for studying the effects of sulfated phenols.

Medicine: Investigated for its potential effects on human health, particularly in relation to its endocrine-disrupting properties.

Industry: Used in the production of polymers and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Bisphenol A: The parent compound, which lacks the sulfate groups.

Bisphenol S: A similar compound where the hydroxyl groups are replaced by sulfonate groups.

Bisphenol F: Another analog with different substituents on the phenol rings.

Uniqueness

Bisphenol A Bissulfate Disodium Salt is unique due to the presence of sulfate groups, which impart different chemical and biological properties compared to its analogs. The sulfate groups enhance its solubility in water and alter its interaction with biological molecules, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name |

disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPPROYXVPMBRW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Na2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742366 |

Source

|

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10040-44-5 |

Source

|

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588054.png)